

Genotoxicity of Dibromoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromoacetic acid (DBA), a common disinfection byproduct in drinking water, has been the subject of numerous genotoxicity studies due to its potential carcinogenic effects. This technical guide provides a comprehensive overview of the genotoxic potential of DBA, summarizing key findings from various assays, detailing experimental methodologies, and illustrating the molecular pathways implicated in its genotoxic effects. The available data consistently indicate that **dibromoacetic acid** is genotoxic, inducing gene mutations, chromosomal aberrations, and DNA damage, primarily through mechanisms involving oxidative stress.

Introduction

Dibromoacetic acid (DBA) is a member of the haloacetic acids (HAAs), a class of compounds formed during the disinfection of water by chlorination or ozonation, particularly in water sources with high bromide content.[1] Its widespread presence in drinking water has raised public health concerns, leading to extensive toxicological evaluation. The International Agency for Research on Cancer (IARC) has classified DBA as a Group 2B carcinogen, possibly carcinogenic to humans. This classification is supported by evidence of carcinogenicity in animal studies, where DBA has been shown to induce tumors in multiple organs.[1] Understanding the genotoxic mechanisms of DBA is crucial for assessing its carcinogenic risk to humans and for the development of regulatory guidelines.



Genotoxicity Profile of Dibromoacetic Acid

The genotoxicity of DBA has been evaluated in a range of in vitro and in vivo assays. The collective evidence from these studies demonstrates that DBA can induce DNA damage and mutations.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemical mutagens. DBA has been consistently shown to be mutagenic in the Salmonella typhimurium strain TA100, both with and without metabolic activation (S9). However, it has tested negative in the TA98 strain.[2] This suggests that DBA primarily induces base-pair substitution mutations.

Table 1: Summary of Ames Test Results for **Dibromoacetic Acid**

S. typhimurium Strain	Metabolic Activation (S9)	Result	Quantitative Data (Revertants/Plate)
TA100	Without S9	Positive	Data not available in the searched sources
TA100	With S9	Positive	Data not available in the searched sources
TA98	Without S9	Negative	Data not available in the searched sources
TA98	With S9	Negative	Data not available in the searched sources

Chromosome Aberration Assays

In vitro studies using Chinese Hamster Ovary (CHO) cells have demonstrated the clastogenic potential of DBA, meaning it can induce structural chromosomal aberrations.[3]

Table 2: Summary of In Vitro Chromosome Aberration Assay Results for Dibromoacetic Acid



Cell Line	Treatment Conditions	Result	Quantitative Data (% Aberrant Cells)
СНО	Without S9	Positive	Data not available in the searched sources
СНО	With S9	Positive	Data not available in the searched sources

Micronucleus Assays

Micronucleus tests, which detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity), have been conducted for DBA both in vivo and in vitro.

- In Vivo: Studies in male B6C3F1 mice have shown a significant increase in the frequency of micronucleated normochromatic erythrocytes in peripheral blood after exposure to DBA in drinking water.[4]
- In Vitro: DBA has been shown to induce micronuclei in cultured mammalian cells.

Table 3: Summary of Micronucleus Assay Results for Dibromoacetic Acid



Assay Type	Species/Cell Line	Route/Exposur e	Result	Quantitative Data (e.g., % Micronucleate d Cells)
In Vivo	Mouse (Male B6C3F1)	Drinking Water	Positive	Data not available in the searched sources
In Vivo	Mouse (Female B6C3F1)	Drinking Water	Negative	Data not available in the searched sources
In Vitro	Mammalian Cells	-	Positive	Data not available in the searched sources

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks. Studies have shown that DBA can induce DNA damage detectable by this assay.[5]

Table 4: Summary of Comet Assay Results for Dibromoacetic Acid

Cell Type	Treatment Conditions	Result	Quantitative Data (e.g., % Tail DNA)
Mammalian Cells	In Vitro	Positive	Data not available in the searched sources

Induction of Oxidative DNA Damage

A key mechanism underlying the genotoxicity of DBA is the induction of oxidative stress. This leads to the formation of oxidized DNA bases, most notably 8-hydroxy-2'-deoxyguanosine (8-



OHdG), a biomarker of oxidative DNA damage. Increased levels of 8-OHdG have been observed in the liver DNA of mice exposed to DBA.[1][6]

Table 5: Summary of Oxidative DNA Damage Marker (8-OHdG) for Dibromoacetic Acid

Species	Tissue	Exposure	Result	Quantitative Data (e.g., 8- OHdG levels)
Mouse	Liver	Oral	Increased Levels	Significant increases observed at doses as low as 30 mg/kg[6]

Mechanistic Insights into Dibromoacetic Acid Genotoxicity

The genotoxicity of **dibromoacetic acid** is believed to be mediated primarily through the induction of oxidative stress. The following sections and diagrams illustrate the proposed molecular pathways.

Inhibition of Glutathione S-Transferase Zeta (GSTZ)

Dibromoacetic acid, similar to other dihaloacetic acids, can inhibit the enzyme Glutathione S-transferase zeta (GSTZ).[7] GSTZ is involved in the detoxification of xenobiotics and also plays a role in the catabolism of tyrosine. Inhibition of GSTZ can lead to the accumulation of reactive intermediates and contribute to cellular stress.

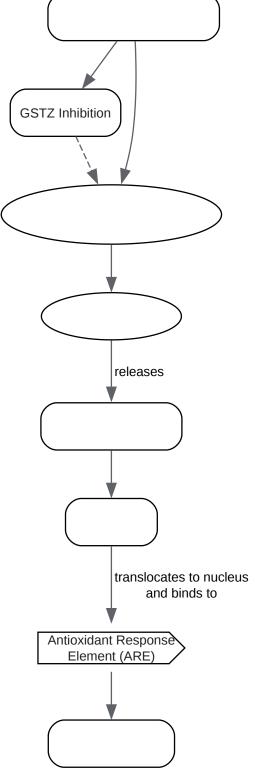
Oxidative Stress and the Nrf2 Signaling Pathway

DBA exposure leads to the generation of reactive oxygen species (ROS), which can damage cellular macromolecules, including DNA, lipids, and proteins.[8] The cell responds to this oxidative stress by activating defense mechanisms, a key one being the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive by binding to Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1,



translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.[9][10]

DBA-Induced Oxidative Stress and Nrf2 Activation



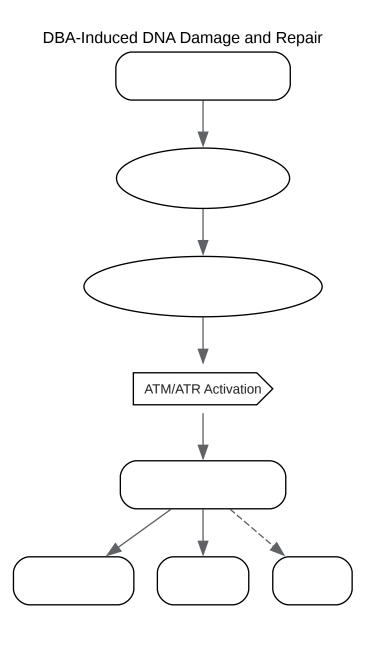


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DBA-Induced Oxidative Stress and Nrf2 Activation

DNA Damage and Repair Pathways

The ROS generated by DBA exposure can directly damage DNA, leading to the formation of lesions such as 8-OHdG and single- and double-strand breaks. The cell activates complex DNA damage response (DDR) pathways to repair this damage. Key proteins such as ATM and ATR are activated and initiate signaling cascades that can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, apoptosis.





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DBA-Induced DNA Damage and Repair Pathway

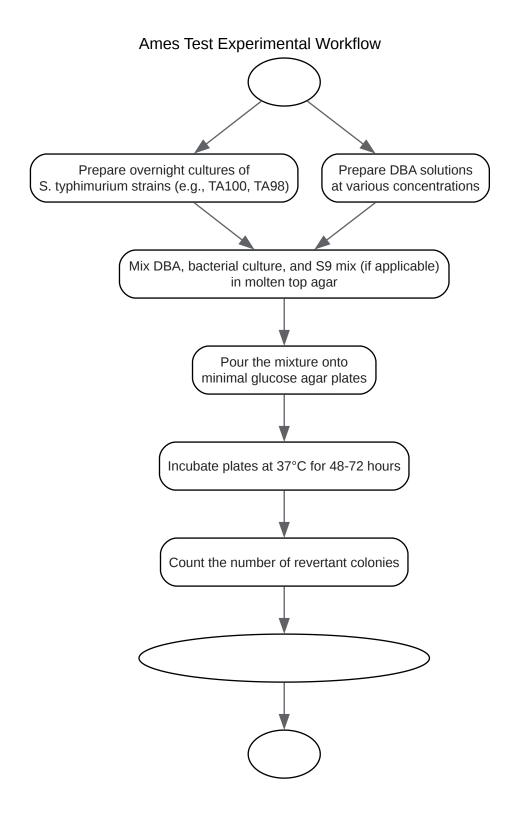
Experimental Protocols

This section provides standardized protocols for the key genotoxicity assays discussed. It is important to note that specific parameters may vary between individual studies.

Bacterial Reverse Mutation Assay (Ames Test)

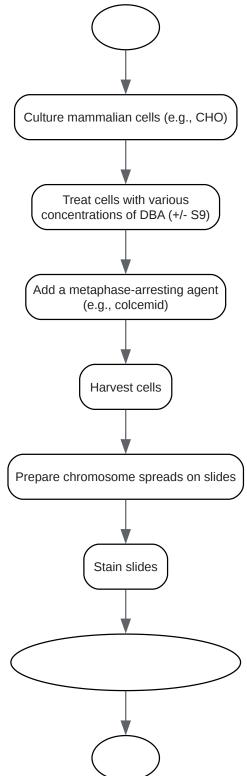
This protocol is a generalized procedure for the Ames test.[11][12]



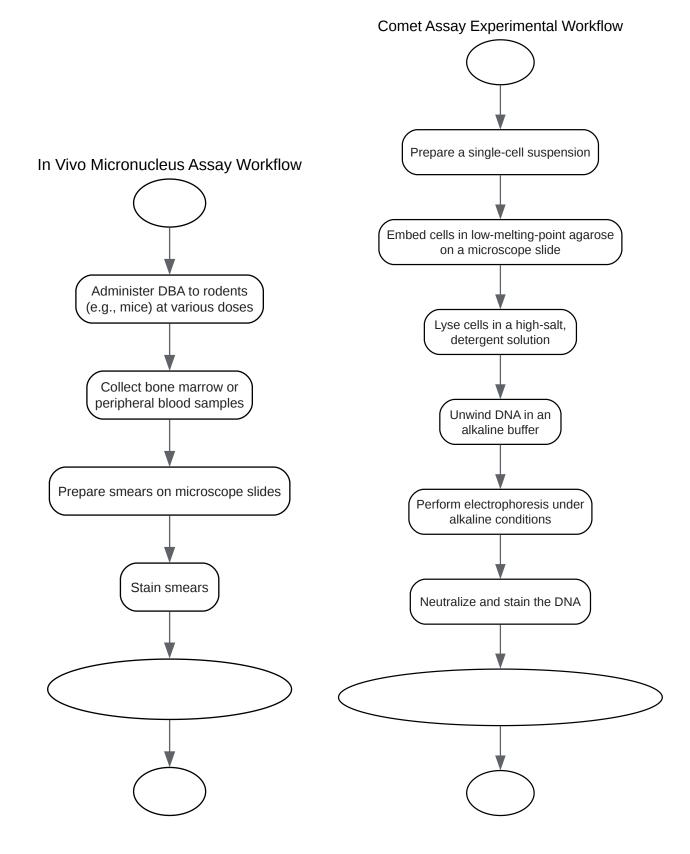




In Vitro Chromosome Aberration Assay Workflow







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- To cite this document: BenchChem. [Genotoxicity of Dibromoacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109426#genotoxicity-studies-of-dibromoacetic-acid]

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